2-Deuterio-6-methoxynaphthalene
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Overview
Description
. It is a derivative of naphthalene, where a methoxy group is attached to the second carbon of the naphthalene ring. This compound is known for its use as a stabilizer in gunpowder and its applications in various scientific fields .
Preparation Methods
2-Methoxynaphthalene-6-D can be synthesized through several methods. One common method involves the methylation of 2-naphthol using dimethyl sulfate in an alkaline medium . The reaction proceeds as follows:
- Dissolve 2-naphthol and sodium hydroxide in distilled water.
- Cool the solution and add dimethyl sulfate dropwise.
- Warm the mixture to 70-80°C for one hour.
- Filter, wash, and dry the product, followed by recrystallization from ethyl alcohol .
Another method involves the alkylation of β-naphthol with dimethyl carbonate in the presence of metal carbonyl catalysts . This method provides a high yield of the desired product.
Chemical Reactions Analysis
2-Methoxynaphthalene-6-D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to dihydronaphthalenes using hydrogen gas and a metal catalyst.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the naphthalene ring.
Common reagents used in these reactions include nitric acid, sulfuric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxynaphthalene-6-D has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of catalytic reactions and organic synthesis.
Biology: It serves as a substrate in enzymatic studies involving dioxygenases.
Medicine: Research has explored its potential anti-inflammatory properties.
Industry: It is used as a stabilizer in gunpowder and as a fragrance component in perfumes and soaps.
Mechanism of Action
The mechanism of action of 2-Methoxynaphthalene-6-D varies depending on its application. In enzymatic reactions, it acts as a substrate for dioxygenases, leading to the formation of hydroxylated products . Its anti-inflammatory effects are believed to involve the inhibition of specific enzymes and pathways related to inflammation .
Comparison with Similar Compounds
2-Methoxynaphthalene-6-D can be compared with other naphthalene derivatives, such as:
1-Methoxynaphthalene: Similar in structure but with the methoxy group on the first carbon.
2-Naphthol: The parent compound without the methoxy group.
2-Ethoxynaphthalene: An ethoxy group instead of a methoxy group.
The uniqueness of 2-Methoxynaphthalene-6-D lies in its specific substitution pattern, which influences its reactivity and applications .
Properties
Molecular Formula |
C11H10O |
---|---|
Molecular Weight |
159.20 g/mol |
IUPAC Name |
2-deuterio-6-methoxynaphthalene |
InChI |
InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/i2D |
InChI Key |
LUZDYPLAQQGJEA-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C1=CC=C2C=C(C=CC2=C1)OC |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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